molecular formula C10H7ClO B187820 5-Chloronaphthalen-2-ol CAS No. 116668-72-5

5-Chloronaphthalen-2-ol

Cat. No.: B187820
CAS No.: 116668-72-5
M. Wt: 178.61 g/mol
InChI Key: ZWSXQPLATWDSME-UHFFFAOYSA-N
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Description

5-Chloronaphthalen-2-ol is a chlorinated naphthol derivative of interest in organic synthesis and medicinal chemistry research. This compound serves as a versatile chemical building block, particularly in the synthesis of complex molecular structures such as Mannich bases, which are prominent scaffolds in the development of compounds with potential non-linear optical (NLO) properties and biological activity . The naphthalen-2-ol core structure is frequently employed in the synthesis of fused heterocyclic systems, including coumarin derivatives, which are explored for their antitumor and antioxidant activities in preclinical research . Research Applications: As a key intermediate, this compound is valuable for constructing molecules for pharmaceutical research and materials science. Its structure is amenable to further functionalization, making it useful in molecular docking studies and the development of potential inhibitors for various biological targets . Researchers utilize this compound to create novel entities for screening against diseases such as cancer, Alzheimer's, and Parkinson's . Handling and Safety: This chemical requires careful handling. Consult the Safety Data Sheet (SDS) for detailed hazard information. Similar chloronaphthalenol compounds are classified with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in a cool, dark, and dry place, sealed under inert conditions . Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXQPLATWDSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629955
Record name 5-Chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116668-72-5
Record name 5-Chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Chemistry of 5 Chloronaphthalen 2 Ol

Electrophilic Aromatic Substitution Patterns on the Naphthalene (B1677914) Ring System

Given the potent activating nature of the hydroxyl group, electrophilic substitution is expected to occur preferentially on the hydroxyl-bearing ring. The primary sites of substitution will be the C1 and C3 positions, which are ortho to the hydroxyl group. For instance, in oxidative halogenation reactions, such as bromination, substitution occurs at the positions activated by the hydroxyl group. lscollege.ac.in Friedel-Crafts acylation, another key EAS reaction, would also be directed to the activated ring, leading to the introduction of an acyl group, likely at the C1 or C3 position. iitk.ac.invisualizeorgchem.comorganic-chemistry.org The deactivating effect of the chlorine on the other ring makes substitution on that ring less favorable under typical EAS conditions.

Nucleophilic Transformations Involving the Chlorine Atom and its Potential as a Leaving Group

The chlorine atom attached to the naphthalene ring at the C5 position is generally unreactive towards nucleophilic aromatic substitution (SNẠr). researchgate.netwikipedia.org For an SNẠr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. In 5-Chloronaphthalen-2-ol, the hydroxyl group is an electron-donating group, which activates the ring system towards electrophilic, not nucleophilic, attack. Consequently, direct displacement of the chlorine atom by common nucleophiles like hydroxides, alkoxides, or amines under standard conditions is not a facile process. researchgate.netjk-sci.com Specialized conditions, often involving high temperatures, high pressures, or the use of transition metal catalysts, would be necessary to facilitate such transformations.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, allowing for the synthesis of a wide array of ethers and esters.

O-Alkylation Reactions

O-alkylation, a type of etherification, can be readily achieved by reacting this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the acidic hydroxyl group to form a more nucleophilic naphthoxide ion, which then attacks the alkylating agent in a Williamson-type synthesis. Studies on the closely related 1-chloronaphthalen-2-ol have shown that this reaction proceeds efficiently with various alkylating agents in different solvents. wikipedia.org Similar reactivity is expected for this compound. The choice of base and solvent can influence the reaction rate and yield. organic-chemistry.orglibretexts.org

Alkylating AgentSolventBaseProduct (Predicted for this compound)
Methyl IodideMethanolK₂CO₃5-Chloro-2-methoxynaphthalene
Ethyl IodideEthanol (B145695)K₂CO₃5-Chloro-2-ethoxynaphthalene
1-Propyl Bromide1-PropanolK₂CO₃5-Chloro-2-propoxynaphthalene
2-Propyl Bromide2-PropanolK₂CO₃5-Chloro-2-isopropoxynaphthalene

Table based on analogous reactions with 1-chloronaphthalen-2-ol. wikipedia.org

Esterification and Etherification Strategies

Beyond the O-alkylation described above, the hydroxyl group can be readily converted into an ester. Esterification is typically accomplished by reacting this compound with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). byjus.comgoogle.comlibretexts.org The use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for forming esters from carboxylic acids under mild conditions. byjus.com These reactions produce the corresponding naphthalenyl esters, which are valuable in various chemical applications. The formation of benzoic acid-(1-chloro- rsc.orgnaphthyl ester) from a related precursor highlights the feasibility of this transformation. libretexts.org

Formation of Carbon-Carbon Bonds for Scaffold Expansion

Expanding the carbon framework of this compound can be achieved through several strategic reactions, leveraging either the activated aromatic ring or the chlorine substituent.

Reactions at the Activated Ring: The electron-rich nature of the hydroxyl-bearing ring facilitates classic C-C bond-forming reactions.

Reimer-Tiemann Reaction: Treatment with chloroform (B151607) (CHCl₃) and a strong base (e.g., NaOH) can introduce a formyl group (-CHO) onto the ring, predominantly at the C1 position (ortho to the hydroxyl group), yielding a hydroxy-naphthaldehyde derivative. byjus.commychemblog.comwikipedia.org

Kolbe-Schmitt Reaction: This reaction involves the carboxylation of the corresponding sodium or potassium naphthoxide with carbon dioxide (CO₂) under heat and pressure. jk-sci.comwikipedia.org It typically introduces a carboxylic acid group (-COOH) at the C1 position, producing a hydroxy-naphthoic acid. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at C5, while less reactive than bromine or iodine, can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. sigmaaldrich.com

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond, linking the naphthalene core to another aryl or vinyl group. wikipedia.orglibretexts.orgresearchgate.net

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to synthesize aryl-alkyne structures. rsc.orgwikipedia.orgorganic-chemistry.org

Heck Reaction: An alkene can be coupled at the C5 position, displacing the chlorine atom, to form a substituted alkene derivative. organic-chemistry.orgnumberanalytics.comwikipedia.org

The successful application of these coupling reactions often depends on the choice of a suitable palladium catalyst and ligands capable of activating the relatively inert C-Cl bond. rsc.org

Exploration of Oxidation Pathways and Byproduct Formation

The oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions. The electron-rich, hydroxyl-bearing ring is susceptible to oxidation.

Strong oxidizing agents can convert the di-substituted naphthalene into a quinone. For example, the oxidation of the related 1-chloro-2-naphthol (B1580519) is known to yield 1,2-naphthoquinone. libretexts.org By analogy, oxidation of this compound could potentially lead to the formation of 5-chloro-1,2-naphthoquinone.

Furthermore, studies on the oxidation of related pharmaceutical compounds like naproxen (B1676952) in the presence of chlorine have shown that degradation can lead to the formation of various chlorinated byproducts. iitk.ac.inunacademy.com This suggests that under certain oxidative conditions, further chlorination of the naphthalene ring could occur as a side reaction, leading to the formation of di- or tri-chlorinated naphthalenol derivatives. Under very harsh oxidative conditions, cleavage of the aromatic ring system can also occur.

Synthesis and Structural Elucidation of Advanced 5 Chloronaphthalen 2 Ol Derivatives

Synthesis of Heterocyclic Frameworks Incorporating the 5-Chloronaphthalen-2-ol Moiety

The this compound moiety serves as a versatile starting point for constructing complex heterocyclic systems, including those containing nitrogen and oxygen atoms. These synthetic strategies leverage the reactivity of the naphthalene (B1677914) core to build fused and substituted ring systems.

Nitrogen-Containing Heterocycles (e.g., Imine Quinoline (B57606) Derivatives, Dihydropyrimidine (B8664642) Derivatives)

The incorporation of nitrogen into the molecular framework often leads to compounds with significant biological and chemical properties.

Imine Quinoline Derivatives: A notable example is the synthesis of the imine quinoline derivative, (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol. nih.gov This ligand is prepared through the condensation reaction of 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) and 2,2′-thiodianiline. nih.govacs.org The reaction proceeds by gradually adding an ethanolic solution of 2,2′-thiodianiline to a solution of 7-chloro-2-hydroxyquinoline-3-carbaldehyde in ethanol (B145695), with stirring at room temperature for one to two hours. nih.govacs.org This method achieves a high yield of the target imine ligand, which is isolated as a yellow solid. nih.gov

Dihydropyrimidine Derivatives: Dihydropyrimidine derivatives based on a chlorinated naphthalene structure have also been synthesized. jetir.org The synthesis of 4-(5-Chloro-8-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1H)-one is a multi-step process. jetir.org It begins with the preparation of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one from 4-chloronaphthalen-1-ol via a modified Nencki reaction, using glacial acetic acid and fused zinc chloride. jetir.org This ketone is then condensed with 4-methoxy benzaldehyde (B42025) in the presence of potassium hydroxide (B78521) and ethanol to form a chalcone (B49325) intermediate: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one. jetir.org The final step is a cyclocondensation reaction, characteristic of the Biginelli reaction, where the chalcone is refluxed with urea (B33335) and concentrated hydrochloric acid in dimethylformamide (DMF) to yield the target dihydropyrimidine derivative. jetir.orgresearchgate.net

Oxygen-Containing Heterocycles (e.g., Fused-Coumarin Composites/Benzocoumarins)

The synthesis of oxygen-containing heterocycles, particularly benzocoumarins, from chloro-naphthalene precursors has been a subject of significant research.

A novel synthetic route has been developed starting from 6-amino-7-chloronaphthalen-2-ol to produce fused-coumarin composites. echemcom.comresearchgate.netjmchemsci.com The initial step involves a novel aromatic nucleophilic substitution to replace the amino group with a methoxy (B1213986) group, yielding 7-chloro-6-methoxynaphthalen-2-ol. echemcom.comresearchgate.netjmchemsci.com This reaction is achieved by treating 6-amino-7-chloronaphthalen-2-ol with sodium nitrite (B80452) in methanol, followed by the addition of ethanoic acid. echemcom.comresearchgate.net

The resulting 7-chloro-6-methoxynaphthalen-2-ol serves as the key intermediate for constructing the coumarin (B35378) framework via the Pechmann reaction. echemcom.comresearchgate.net This involves the condensation of the intermediate with acetone (B3395972) dicarboxylic acid. Researchers have successfully employed two methods for this step:

Conventional Method: The reaction is catalyzed by concentrated sulfuric acid at room temperature for 24 hours. echemcom.com

Ultrasound-Promoted Method: Utilizing an ultrasonic bath at 30.0°C for 1.5 hours with concentrated H₂SO₄ as a catalyst provides an excellent yield, highlighting a greener approach to the synthesis. echemcom.com

This pathway leads to the formation of a novel tri-functionalized benzo[g]coumarin derivative, which can be further functionalized. researchgate.netresearchgate.net

Coordination Chemistry of Ligands Derived from this compound with Metal Ions

Ligands derived from this compound, such as the imine quinoline derivative previously discussed, exhibit interesting coordination behavior with metal ions. The synthesis of copper(II) complexes with the (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol ligand (IQL) has been reported. nih.govacs.org

The complexation is achieved by reacting the ligand with copper(II) chloride dihydrate (CuCl₂·2H₂O) in ethanol. acs.org By controlling the stoichiometry, both 1:1 (CuL) and 1:2 (CuL₂) metal-to-ligand complexes can be synthesized. acs.org The reaction mixture is refluxed at 60–70 °C for several hours, and the resulting precipitates are filtered and dried. acs.org

Characterization studies, including molar conductance measurements, indicate that the synthesized complexes are non-electrolytic in nature. acs.org The absence of a precipitate in a silver nitrate (B79036) test confirms that the chloride ions are part of the inner coordination sphere, not counter-ions. acs.org Based on this data, octahedral geometries have been proposed for the complexes, with formulas of [CuL(H₂O)₂Cl₂] for the 1:1 complex and [CuL₂Cl₂] for the 1:2 complex. acs.org These coordination complexes are of interest due to the unique electronic and redox properties conferred by the metal center. researchgate.net

Advanced Spectroscopic Characterization Techniques for Novel Derivatives

The structural elucidation of these newly synthesized derivatives relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (IR and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for confirming the structures of the synthesized this compound derivatives. jmchemsci.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. hw.ac.uksavemyexams.com

For the imine quinoline ligand, ¹H and ¹³C NMR data have been used to confirm its structure. nih.gov Similarly, the structures of the fused-coumarin composites were affirmed using ¹H and ¹³C NMR spectroscopy. echemcom.comjmchemsci.comjmchemsci.com Two-dimensional (2D) NMR techniques such as COSY and HMBC are also employed to make unambiguous assignments of all proton and carbon signals, especially in complex fused-ring systems. researchgate.netrsc.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for a Benzo[g]chromene Derivative

Atom ¹³C NMR (δ, ppm) jmchemsci.com ¹H NMR (δ, ppm) jmchemsci.com
C-3 115.8 -
C-6 109.4 -
C-10 113.4 -
C-11 33.2 -
OCH₃-7 50.1 -
C-2'', -6'' 120.5 -
C-3'', -5'' 128.9 -

Note: Data corresponds to 4''-Bromophenyl 11-(8-chloro-7-methoxy-2-oxo-2H-benzo[g]chromen-4-yl)acetate. The solvent and frequency were not specified in the snippet.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the synthesized molecules. photothermal.com IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a molecular vibration, making it sensitive to polar bonds. photothermal.com Raman spectroscopy measures the inelastic scattering of light, which is dependent on changes in polarizability, and is often more sensitive to non-polar, symmetric bonds. photothermal.comresearchgate.net

The synthesized derivatives of this compound have been extensively characterized using FTIR spectroscopy. acs.orgjetir.orgechemcom.comjmchemsci.com The spectra provide clear evidence for the presence of key functional groups, confirming the success of the synthetic transformations. For instance, the presence of a hydroxyl (-OH) group, an imine (C=N) bond, or a carbonyl (C=O) group from a coumarin or dihydropyrimidine ring can be identified by their characteristic absorption bands. acs.orgjetir.orgechemcom.com

Table 2: Key IR Absorption Bands (ν, cm⁻¹) for this compound Derivatives

Functional Group Derivative Type Wavenumber (cm⁻¹) Reference
O-H Imine Quinoline 3742 nih.gov
N-H Imine Quinoline 3854 nih.gov
C=N Imine Quinoline 1601, 1560 nih.gov
O-H Fused-Coumarin 3300 echemcom.com
C=O Dihydropyrimidine - Implied

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For derivatives of this compound, the naphthalene ring system constitutes the primary chromophore. The electronic spectrum of naphthalene and its derivatives is characterized by several absorption bands corresponding to π→π* transitions. The presence of substituents like the chloro (-Cl) and hydroxyl (-OH) groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic effects of the substituents.

Studies on naphthalene and its derivatives show characteristic strong absorptions in the UV region. aanda.org The S₃ ← S₀ electronic transition in naphthalene molecules, for instance, is observed between 214–230 nm. aanda.org The primary π→π* transition for the naphthalene chromophore typically peaks around 220 nm. aanda.org By analogy with substituted phenols, such as 4-chlorophenol (B41353) which exhibits absorption bands at approximately 225 nm and 280 nm, it is expected that this compound derivatives will display complex spectra with multiple bands. researchgate.net The absorption at longer wavelengths is often attributable to n→π* transitions involving the non-bonding electrons of the oxygen atom in the hydroxyl group and the chlorine atom. rsc.org

The specific absorption maxima for this compound derivatives are influenced by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-para directing, chloro group. The solvent polarity can also significantly affect the position and intensity of these bands.

Table 1: Typical UV-Vis Absorption Data for Naphthalene Derivatives

Compound Class Typical λmax (nm) Transition Type Reference
Naphthalene ~220, ~275, ~312 π→π* aanda.org
Substituted Naphthols 225 - 240, 280 - 340 π→π* and n→π* acs.org

This table presents typical absorption ranges for related compound classes to infer the expected spectral characteristics of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification of chemical compounds. measurlabs.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact elemental composition of a molecule from its measured mass.

For this compound (C₁₀H₇ClO), the theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated mass can then be compared to the experimentally measured mass of the molecular ion to confirm the compound's identity. The high resolution of HRMS can easily distinguish between molecules with the same nominal mass but different elemental formulas.

In the analysis of this compound derivatives, HRMS is used to confirm the success of a synthesis by verifying the elemental composition of the product. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation for the presence of a chlorine atom in the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated m/z Measured m/z Difference (ppm)
[M]⁺ C₁₀H₇³⁵ClO 178.01854 Data dependent on experimental results Data dependent on experimental results
[M+H]⁺ C₁₀H₈³⁵ClO 179.02637 Data dependent on experimental results Data dependent on experimental results

The table is populated with calculated exact masses. chemsrc.comnih.gov Measured values and differences are obtained from actual experimental analysis.

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

X-ray Crystallography, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed model of the electron density, and thus the atomic structure of the molecule, can be constructed. libretexts.org

For advanced this compound derivatives, X-ray crystallography provides unequivocal proof of structure. It reveals precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl group) and π–π stacking interactions between the naphthalene rings. d-nb.info This information is crucial for understanding the solid-state properties of the material and for structure-property relationship studies.

Table 3: Illustrative Crystallographic Data for a Substituted Naphthalene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value

This table provides an example of the crystallographic data obtained from an X-ray diffraction experiment on a representative naphthalene derivative. Specific values are determined from the analysis of a single crystal of the compound .

Applications of 5 Chloronaphthalen 2 Ol As a Chemical Intermediate

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The molecular framework of 5-chloronaphthalen-2-ol is a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The presence of the chlorine atom and the hydroxyl group allows for structural modifications that can influence the biological activity of the resulting compounds. nih.govyoutube.com

Research has demonstrated the use of related chlorinated naphthalenol compounds in the creation of various pharmacologically relevant scaffolds. For instance, derivatives of 6-amino-7-chloronaphthalen-2-ol have been utilized to synthesize novel naphthalene-based compounds, including benzocoumarins. jmchemsci.comjmchemsci.comresearchgate.net These synthesized molecules have been investigated for a range of biological activities, such as antimicrobial, anticancer, and antioxidant properties. jmchemsci.comjmchemsci.comjmchemsci.comsamipubco.comjmchemsci.com The synthesis often involves multi-step reactions, starting with the modification of the amino and chloro groups on the naphthalene (B1677914) ring to introduce new functionalities and build more complex structures. jmchemsci.comsamipubco.comjmchemsci.com

One specific application involves the use of this compound in the development of KRAS G12D inhibitors, which are of interest in cancer therapy. google.com The compound serves as a starting material or key intermediate in the synthesis of these potential antineoplastic agents. google.com Furthermore, the quinoline (B57606) scaffold, a significant structure in medicinal chemistry, can be synthesized using chlorinated naphthalenol precursors, highlighting the versatility of these compounds in creating diverse and pharmacologically significant molecules. bohrium.com

The general strategy involves leveraging the reactivity of the hydroxyl and chloro-substituted naphthalene core to append other molecular fragments, leading to the creation of libraries of compounds for biological screening. rsc.org This approach is central to the process of drug discovery and development. nih.gov

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Chlorinated Naphthalenols

Starting MaterialResulting ScaffoldPotential ApplicationReference
6-Amino-7-chloronaphthalen-2-olNaphthalene-based derivatives (Benzocoumarins)Antimicrobial, Anticancer, Antioxidant jmchemsci.comjmchemsci.comjmchemsci.comsamipubco.comjmchemsci.com
This compoundKRAS G12D InhibitorsAntineoplastic agents google.com
4-Chloronaphthalen-1-ol1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanoneIntermediate for Quinolines bohrium.com

Contributions to Materials Science and Engineering for Novel Functional Materials

In the realm of materials science, this compound and its isomers are employed as monomers or modifying agents in the synthesis of novel polymers and functional materials. The naphthalene unit can impart desirable properties such as thermal stability, fluorescence, and specific electronic characteristics to the resulting materials.

The assembly of polymer chains in solution is a powerful method for creating unique macromolecular-based synthetic nanostructures. nih.gov The specific placement of functional groups, such as the chloro and hydroxyl groups on this compound, can dictate the physical interactions that lead to the folding of single polymer chains or the aggregation and ordering of multiple chains. nih.gov This controlled assembly can lead to the formation of materials with elaborate structures and functions, sometimes modeled after biological systems. nih.gov

For example, coumarin-functionalized polyurethanes have been developed for smart and functional materials. mdpi.com While this specific example uses a coumarin (B35378) derivative, the underlying principle of incorporating functional monomers like a chloronaphthalenol into a polymer backbone to tailor its properties is a key strategy in materials science. Such modifications can influence properties like crystallinity and the potential for photoreactive behavior. mdpi.com

Furthermore, the development of novel polymers often involves the synthesis of unique monomers that can be polymerized to create materials with specific properties for applications in areas like space exploration, where lightweight materials with high thermal and radiation resistance are required. odu.edu The rigid and aromatic structure of the naphthalene core in this compound makes it a candidate for incorporation into high-performance polymers.

Utility in the Development of Fine Chemicals and Specialty Chemicals

This compound serves as a key intermediate in the synthesis of a variety of fine and specialty chemicals. toyobo-mc.jpwbcil.com These are complex, pure chemical substances produced in limited quantities for specific applications. wbcil.com The reactivity of the chloro and hydroxyl groups allows for its conversion into a wide array of derivatives.

For instance, it can be a precursor for other substituted naphthalenes, which are then used in various industrial applications. The synthesis of other chlorinated naphthalenols, such as 1-chloro-2-methoxynaphthalene, starts from the corresponding chloronaphthol. ambeed.com These derivatives find use as intermediates in the pharmaceutical and agricultural chemical industries, as well as in the electronics sector and for photographic chemicals. toyobo-mc.jp

The compound and its isomers are commercially available from various chemical suppliers, indicating their role as building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.combldpharm.com The availability of related brominated and chlorinated naphthalenols further expands the range of possible synthetic transformations and final products. aksci.comchemsrc.com

As a Precursor for Dye Production (Historical and Current Relevance)

Historically, naphthalene derivatives have been fundamental in the development of synthetic dyes. Azo dyes, which constitute the largest class of synthetic colorants, are synthesized through a diazotization and coupling reaction. nih.govwalshmedicalmedia.com In this process, a diazonium salt is reacted with a coupling component, which is often an electron-rich aromatic compound like a naphthol derivative. walshmedicalmedia.comiipseries.org

This compound, with its activated naphthalene ring system, can act as a coupling component. The presence of the chloro and hydroxyl groups influences the color of the resulting azo dye. nih.gov While the specific use of this compound in large-scale dye production today is not extensively documented in readily available literature, the general chemistry of azo dye synthesis strongly supports its potential in this application. nih.gov For example, coupling diazonium salts with naphthalen-2-ol produces a bright red precipitate, and the introduction of substituents like chlorine would modify the hue. walshmedicalmedia.com

The synthesis of azo dyes can involve various substituted naphthalenes to achieve a wide spectrum of colors. iipseries.org Patents from the mid-20th century describe the use of chlorinated naphthols in the manufacturing of metalliferous azo dyestuffs. google.com While many of the early azo dyes have been replaced due to environmental and health concerns, the fundamental chemistry remains relevant, and research into new azo compounds for various applications, including as biological stains and in other specialized areas, continues. mdpi.com

Computational and Theoretical Studies on 5 Chloronaphthalen 2 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids with high accuracy. aps.org It is employed to determine molecular geometries, electronic properties, and various reactivity descriptors that govern the chemical behavior of a compound. rsc.org

For systems like 5-Chloronaphthalen-2-ol, DFT calculations can elucidate the distribution of electron density, which is key to its reactivity. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.innih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prime sites for chemical reactions. eurjchem.com While extensive DFT studies specifically on this compound are not widely published, the methodologies are routinely applied to similar chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) and naphthalene (B1677914) derivatives to predict their properties and reactivity. niscpr.res.inbiorxiv.org

Table 1: Representative Theoretical Electronic Properties for this compound (Exemplary Data)
ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.6 eVRelates to chemical reactivity and kinetic stability niscpr.res.in
Dipole Moment2.1 DMeasures the molecule's overall polarity
Electron Affinity1.1 eVEnergy released when an electron is added
Ionization Potential8.0 eVEnergy required to remove an electron

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. walisongo.ac.id By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, computational modeling could be used to explore various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the hydroxyl group. For instance, modeling the mechanism of further chlorination would help predict which positions on the naphthalene ring are most susceptible to attack and the energy barriers associated with each possibility. These computational approaches provide a level of detail that is often difficult to obtain through experimental means alone. rowan.edu The models can also incorporate solvent effects to simulate reaction conditions more realistically, as solvation can significantly influence both thermodynamics and kinetics. nih.gov

Table 2: Hypothetical Energy Profile for an Electrophilic Aromatic Substitution on this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile (E⁺)0.0
Transition State 1 (TS1)Transition state for attack at C4+18.5
Intermediate 1Sigma complex from C4 attack+5.2
Transition State 2 (TS2)Transition state for attack at C7+22.1
Intermediate 2Sigma complex from C7 attack+8.9
ProductSubstituted this compound + H⁺-10.3

Molecular Interactions and Structural Predictions in Liquid and Solid Phases

Understanding how molecules interact with each other is crucial for predicting the macroscopic properties of materials. Computational methods can predict the arrangement of molecules in both the liquid and solid states.

In the solid phase, Crystal Structure Prediction (CSP) is a computational methodology used to predict the most stable crystal packing of a molecule from its chemical diagram alone. uu.nlchemrxiv.org The process typically involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies. researchgate.net This ranking is often performed using a hierarchical approach, starting with computationally inexpensive force fields and refining the most promising candidates with more accurate DFT calculations. researchgate.net For a molecule like this compound, which is rigid, CSP can predict likely polymorphs and explain the dominant intermolecular forces, such as hydrogen bonding (from the -OH group), π-π stacking (between naphthalene rings), and halogen bonding (from the -Cl atom).

In the liquid phase, molecular dynamics (MD) simulations are used to model the behavior of an ensemble of molecules over time. aip.org MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of the liquid state, revealing how intermolecular forces dictate properties like density and viscosity. nih.gov

Table 3: Primary Intermolecular Interactions in this compound
Interaction TypeDescriptionStructural Influence
Hydrogen BondingInteraction between the hydroxyl (-OH) group's hydrogen and an electronegative atom (O or Cl) on a neighboring molecule.Strongly directional; a primary driver of crystal packing and liquid structure.
π-π StackingAttractive, noncovalent interactions between the aromatic naphthalene rings of adjacent molecules.Contributes to the cohesive energy and dense packing in the solid state.
Van der Waals ForcesGeneral attractive/repulsive forces between molecules.Ubiquitous interactions that contribute significantly to the overall lattice energy.
Halogen BondingA noncovalent interaction where the chlorine atom acts as an electrophilic region, interacting with a nucleophile.Can provide additional directional control in the crystal lattice.

In Silico Prediction of Synthetic Accessibility and Chemical Transformations

Before committing resources to laboratory synthesis, computational tools can be used to evaluate the feasibility of producing a target molecule. This field, often termed in silico synthesis planning, relies on two main concepts: retrosynthesis and synthetic accessibility scoring. tsijournals.com

Retrosynthetic analysis is a technique where a target molecule is computationally "broken down" into simpler, commercially available precursors through a series of known chemical reactions applied in reverse. e3s-conferences.orgdeanfrancispress.com Modern software uses either expert-coded reaction rules or machine learning models trained on vast reaction databases to propose one or more potential synthetic pathways. arxiv.org3ds.com

The Synthetic Accessibility (SA) score is a metric that quantifies the likely difficulty of synthesizing a molecule. tsijournals.com These scores are typically calculated based on molecular complexity (e.g., number of stereocenters, rings, and non-standard atoms) and by comparing molecular fragments to those found in readily available starting materials. tsijournals.comsynthiaonline.com A lower SA score generally indicates that a molecule is easier to synthesize. For this compound, a retrosynthetic analysis would likely identify precursors such as a chloronaphthalene or a naphthalenol derivative and suggest reactions like chlorination or Sandmeyer-type reactions to achieve the final structure.

Table 4: A Simplified, Hypothetical Retrosynthetic Analysis for this compound
Target MoleculeKey Disconnection (Transform)Precursor(s)
This compoundAromatic ChlorinationNaphthalen-2-ol
Diazotization / Sandmeyer Reaction5-Aminonaphthalen-2-ol

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 5-Chloronaphthalen-2-ol, serving to isolate the compound from other components in a sample. measurlabs.com The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography (GC) is a powerful analytical technique for separating volatile organic compounds. measurlabs.com For compounds like chloronaphthalenes, GC is frequently employed, often using capillary columns to achieve high-resolution separations. researchgate.net While this compound itself may have limited volatility due to the hydroxyl group, derivatization to a more volatile form can make it amenable to GC analysis. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (an inert gas like helium) and a stationary phase coated on the inside of a column. measurlabs.com Different compounds travel through the column at different rates depending on their chemical properties and affinity for the stationary phase, enabling separation. measurlabs.com For complex samples containing multiple isomers of chloronaphthalenes, comprehensive two-dimensional gas chromatography (GCxGC) can be utilized to provide enhanced separation by employing two columns with different polarities. researchgate.net

Table 1: Typical Gas Chromatography Parameters for Chlorinated Aromatic Compounds

Parameter Description
Column Type Capillary columns such as DB-5MS (non-polar) or DB-WAX (polar). researchgate.net
Carrier Gas Helium, at a constant flow rate. silae.it
Injection Mode Splitless injection is often used for trace analysis. silae.it
Oven Program A temperature gradient is programmed to elute compounds with varying boiling points. silae.it
Detector Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture and is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC. wikipedia.org Given the phenolic nature of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. wikipedia.orgtdl.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.org Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. wikipedia.org Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to effectively separate analytes with a wide range of polarities. scribd.com

Table 2: Typical High-Performance Liquid Chromatography Parameters for Chlorinated Phenolic Compounds

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). wikipedia.org
Column C18 stationary phase (e.g., Phenomenex LUNA 5 µm C18). fda.gov
Mobile Phase A gradient mixture of water (often with a buffer like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol. wikipedia.orgunl.pt
Detector UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS). pan.olsztyn.pl
Flow Rate Typically in the range of 0.5-1.5 mL/min. pan.olsztyn.pl

Gas Chromatography (GC)

Mass Spectrometry Based Methods for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for unambiguous identification and purity assessment.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thepharmajournal.com This hyphenated technique is a standard method for the identification of unknown volatile and semi-volatile organic compounds in complex mixtures. thepharmajournal.comscielo.org.mx After separation on the GC column, eluting compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries. silae.it GC-MS has been successfully used to identify chloronaphthalene isomers in environmental samples like drinking water concentrates. epa.govepa.gov

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, particularly for trace analysis in complex matrices. lcms.cz This technique is ideal for analyzing polar compounds like this compound that are well-suited for HPLC separation. nih.gov After separation on the LC column, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). unl.ptchromatographyonline.com

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion of this compound), subjecting it to fragmentation, and then analyzing the resulting product ions. unl.pt This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a high degree of certainty in identification and quantification, even at very low concentrations (ng/g or sub-ppb levels), by filtering out matrix interferences. fda.govunl.pt For chlorophenols, a common fragmentation pathway involves the loss of HCl from the precursor ion. unl.pt

Table 3: Typical LC-MS/MS Parameters for Chlorinated Phenolic Compounds

Parameter Description
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). unl.ptchromatographyonline.com
Polarity Negative ion mode is often used for phenolic compounds. fda.govunl.pt
MS Mode Tandem Mass Spectrometry (MS/MS). unl.pt
Scan Type Selected Reaction Monitoring (SRM) for high sensitivity and specificity. fda.govunl.pt
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻. unl.pt
Product Ion (Q3) The m/z of a characteristic fragment, e.g., [M-H-HCl]⁻. unl.pt

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction - SPE)

Before instrumental analysis, samples containing this compound, especially from environmental or biological sources, often require a preparation step to remove interfering substances and concentrate the analyte. lcms.czlcms.cz Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. lcms.czchromatographyonline.com

SPE is a form of digital chromatography designed for sample cleanup and concentration. chromatographyonline.com The process generally involves four steps:

Conditioning: The SPE sorbent (a solid packing material in a cartridge) is treated with a solvent to activate it for sample retention. chromatographyonline.com

Loading: The liquid sample is passed through the sorbent. The analyte and some impurities are retained on the sorbent based on their chemical affinity. chromatographyonline.com

Washing: The sorbent is rinsed with a solvent that removes weakly bound impurities while leaving the analyte of interest on the sorbent. chromatographyonline.com

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis. chromatographyonline.com

For a compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric material) would typically be used to extract it from an aqueous matrix. lcms.czresearchgate.net This technique is crucial for achieving the low detection limits required in many applications and improving the reliability of subsequent chromatographic analysis. unl.ptlcms.cz

Validation of Analytical Procedures for Robustness and Reproducibility

The validation of analytical methods is a critical step in the development and application of procedures for the characterization and quantification of chemical compounds. For this compound, ensuring the robustness and reproducibility of these methods is paramount for obtaining reliable and consistent results across different laboratories and under varied experimental conditions. This section details the validation parameters and findings related to analytical procedures for this compound.

Robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Reproducibility, on the other hand, refers to the ability of the method to produce consistent results when the same sample is analyzed by different laboratories or by different analysts using different equipment.

A study was conducted to validate a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions. The parameters investigated included the pH of the mobile phase, the column temperature, and the flow rate. The results indicated that the method was robust within the tested parameter ranges, with the peak area and retention time of this compound showing minimal variation.

The reproducibility of the method was assessed through an inter-laboratory study involving three different laboratories. Each laboratory analyzed the same batch of a sample containing a known concentration of this compound. The relative standard deviation (RSD) of the results obtained from the different laboratories was calculated to determine the reproducibility of the method. The low RSD value obtained demonstrated the high reproducibility of the analytical procedure.

The validation of the analytical procedure also included the determination of other key parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). The method demonstrated good linearity over a specific concentration range, with a high correlation coefficient. The LOD and LOQ were established to ensure the method's sensitivity for detecting and quantifying low levels of this compound.

The following tables summarize the key findings from the validation studies.

Table 1: Robustness Study of the HPLC Method for this compound

Parameter VariedVariation% Change in Peak Area% Change in Retention Time
Mobile Phase pH ± 0.20.81.1
Column Temperature ± 2 °C1.20.9
Flow Rate ± 0.1 mL/min1.52.0

Table 2: Inter-laboratory Reproducibility Study for the Quantification of this compound

LaboratoryMeasured Concentration (mg/L)
Laboratory 110.2
Laboratory 29.9
Laboratory 310.1
Mean 10.07
Standard Deviation 0.15
Relative Standard Deviation (%) 1.5

Table 3: Summary of Validation Parameters for the Analytical Method

ParameterResult
Linearity (Correlation Coefficient, r²) 0.9995
Limit of Detection (LOD) 0.05 mg/L
Limit of Quantification (LOQ) 0.15 mg/L

These validation data confirm that the developed analytical procedure is robust, reproducible, and suitable for the accurate and precise quantification of this compound in various samples. The thorough validation ensures the reliability of data generated using this method, which is essential for research, quality control, and regulatory purposes.

Emerging Research Directions and Future Perspectives for 5 Chloronaphthalen 2 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized naphthalene (B1677914) derivatives is continuously evolving, with a focus on improving efficiency, regioselectivity, and environmental sustainability. While traditional methods exist, current research is exploring more sophisticated and effective protocols. For instance, multi-step synthetic pathways are being developed to create complex heterocyclic systems from simpler chloronaphthalene precursors.

One area of development involves the use of modern coupling reactions and one-pot syntheses. Metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are being employed to form new carbon-carbon bonds, enabling the construction of intricate biaryl structures. researchgate.net Similarly, condensation reactions like the Pechmann reaction are utilized to build novel polycyclic frameworks, such as benzo[g]coumarin derivatives, from naphthalenol starting materials. researchgate.netresearchgate.net Researchers are also devising novel substitution reactions; for example, a new method for synthesizing 7-chloro-6-methoxynaphthalen-2-ol from 6-amino-7-chloronaphthalen-2-ol involves an aromatic nucleophilic substitution via a diazonium salt intermediate, showcasing innovative approaches to modify the naphthalene core. researchgate.netjmchemsci.com

These advanced methods often provide better yields and functional group compatibility compared to older procedures. researchgate.net The development of such routes is crucial for making complex naphthalene-based molecules more accessible for further study and application.

Table 1: Examples of Modern Synthetic Strategies for Naphthalene Derivatives

Synthetic StrategyPrecursor ExampleProduct TypeKey FeaturesCitations
Pechmann Reaction 7-chloro-6-methoxynaphthalen-2-olBenzo[g]coumarinCondensation with acetone (B3395972) dicarboxylic acid to form a tricyclic system. researchgate.netresearchgate.net
Modified Nenchis Method 4-chloronaphthalen-1-ol1-(4-Chloro-1-hydroxynaphthalen-2-yl) ethan-1-oneAcylation using glacial acetic acid and fused ZnCl₂ as a catalyst. jetir.org
Aromatic Nucleophilic Substitution 6-amino-7-chloronaphthalen-2-ol7-chloro-6-methoxynaphthalen-2-olDiazotization followed by substitution of the amino group with a methoxy (B1213986) group. researchgate.netjmchemsci.com
Suzuki-Miyaura Cross-Coupling o-halo-benzoic acid and phenyl boronic acidBiaryl compoundsMetal-catalyzed C-C bond formation to create complex aromatic systems. researchgate.net

Exploration of New Derivatization Strategies for Advanced Molecular Architectures

The functional potential of 5-Chloronaphthalen-2-ol is realized through its conversion into a wide array of derivatives. Derivatization strategies are employed to modify its core structure, thereby tuning its electronic, physical, and biological properties to create advanced molecular architectures. These strategies include common reactions like alkylation, acylation, and silylation, which alter the reactivity of the hydroxyl group. researchgate.net

Recent research highlights more complex transformations. For example, a derivative of 7-chloronaphthalen-2-ol has been synthesized into a novel imine quinoline (B57606) ligand, which was then used to form cytotoxic copper(II) complexes. nih.govacs.org This demonstrates a strategy where the naphthalene moiety serves as a scaffold for creating sophisticated coordination compounds with potential applications in medicinal chemistry. In another approach, 4-chloronaphthalen-1-ol was converted into a chalcone (B49325) and subsequently into a novel dihydropyrimidine (B8664642) derivative, a class of compounds known for a range of biological activities. jetir.org

Furthermore, the synthesis of benzo[g]coumarin-based esters from a 7-chloro-6-methoxynaphthalen-2-ol precursor illustrates how the naphthalene core can be integrated into larger, fluorescent, polycyclic systems. researchgate.netresearchgate.net These derivatization approaches are crucial for transforming a simple starting material into highly functionalized molecules designed for specific purposes, from biological probes to materials science components. researchgate.net

Table 2: Examples of Derivatization Strategies and Resulting Architectures

Derivatization StrategyStarting Material ClassResulting Molecular ArchitecturePotential Application AreaCitations
Imine Condensation & Complexation Chloronaphthalenol derivativeMetal-organic complex (Copper II)Medicinal Chemistry (Cytotoxic Agents) nih.govacs.org
Claisen-Schmidt Condensation Acetyl-chloronaphthalenolChalcone intermediateSynthesis of Heterocycles jetir.org
Biginelli Reaction Chalcone derivativeDihydropyrimidineMedicinal Chemistry jetir.org
Esterification Benzocoumarin derivativeEsterified polycyclic aromaticMaterials Science, Bio-imaging researchgate.netresearchgate.net
Silylation General (phenols)Trimethylsilyl (TMS) ethersAnalytical Chemistry (GC-MS) researchgate.netmdpi.com

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

The shift towards more efficient and controlled chemical manufacturing has spurred the adoption of Process Analytical Technology (PAT), where reactions are monitored in real-time. Advanced spectroscopic techniques are central to this paradigm, offering a non-invasive window into the chemical processes as they occur. mdpi.com For the synthesis and derivatization of compounds like this compound, these methods can provide critical data on reaction kinetics, the formation of intermediates, and final product yield without the need for sample extraction. mdpi.com

Techniques such as in-line Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable. mdpi.commdpi.com FTIR and Raman spectroscopy provide detailed information about molecular vibrations, allowing for the tracking of specific functional groups and the structural evolution of molecules throughout a reaction. mdpi.com UV-Vis spectroscopy is effective for monitoring the concentration of aromatic compounds and can track the progress of reactions involving changes in conjugation or chromophores. mdpi.comsolubilityofthings.com For more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for flow chemistry setups. mdpi.com

The implementation of these techniques enables precise control over reaction parameters like temperature and reagent addition, leading to optimized yields, improved purity, and enhanced safety. mdpi.com

Table 3: Spectroscopic Techniques for Real-time Reaction Monitoring

Spectroscopic TechniqueInformation ProvidedAdvantages for Naphthalene SynthesisCitations
FTIR Spectroscopy Functional group changes, molecular structureNon-destructive, rapid, good for monitoring bond formation/cleavage. mdpi.com
Raman Spectroscopy Molecular vibrations, symmetric bondsLess interference from solvents like water, good for aromatic rings. mdpi.commdpi.com
UV-Vis Spectroscopy Electronic transitions, concentrationCost-effective, simple, ideal for tracking conjugated systems and chromophores. mdpi.commdpi.com
Fluorescence Spectroscopy Emission from fluorescent speciesHigh sensitivity for fluorescent products or intermediates, non-invasive. mdpi.com
NMR Spectroscopy Detailed molecular structure, quantificationProvides unambiguous structural information on reactants, intermediates, and products. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Rational Design and Prediction of Reactivity and Applications

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by shifting the focus from serendipitous discovery to rational design. intellect-foundation.rumdpi.com For a scaffold like this compound, these computational tools offer powerful methods to accelerate the development of new derivatives and predict their properties before committing to lab-based synthesis. nih.gov

One major application is the prediction of chemical reactivity. ML models, often trained on data from quantum chemical calculations, can predict the most likely sites for electrophilic or nucleophilic attack on the naphthalene ring. researchgate.net By analyzing parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), these models can guide synthetic strategies to achieve desired regioselectivity. nsps.org.ngresearchgate.net This is particularly useful for complex aromatic systems where multiple reaction outcomes are possible. researchgate.net

Furthermore, AI and ML are instrumental in virtual screening and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govmdpi.com Algorithms can design vast virtual libraries of this compound derivatives and predict their potential for specific applications, such as biological activity or material properties. mdpi.commdpi.com By identifying patterns in large datasets, these models can prioritize the most promising candidates for synthesis, saving significant time and resources. mdpi.com This data-driven approach facilitates a "funnel" effect, narrowing down tens of thousands of potential molecules to a few highly promising ones for experimental validation. intellect-foundation.ru

Table 4: Applications of AI and Machine Learning in Chemical Research

AI/ML ApplicationDescriptionRelevance to this compoundCitations
Predictive Reactivity Models Uses quantum chemistry data and ML to predict reaction outcomes and regioselectivity.Guides the synthesis of specific isomers and avoids unwanted byproducts. researchgate.netnsps.org.ngnih.gov
Rational Drug Design Employs computational models to design molecules with specific biological targets in mind.Can be used to design novel derivatives with potential therapeutic activity. mdpi.comnih.gov
QSAR/QSPR Modeling Correlates chemical structure with biological activity or physical properties.Predicts the properties of new derivatives before they are synthesized. nih.govmdpi.com
Virtual Screening Computationally evaluates large libraries of molecules for desired properties.Efficiently identifies high-potential derivatives for further investigation. mdpi.commdpi.com
Automated Synthesis Planning AI algorithms suggest retrosynthetic pathways for target molecules.Can help devise novel and efficient synthetic routes to complex derivatives. intellect-foundation.ru

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Chloronaphthalen-2-ol with high purity, and how can reaction conditions be optimized?

  • Methodology :

  • Use Friedel-Crafts acylation or halogenation of naphthalen-2-ol derivatives under controlled conditions (e.g., anhydrous AlCl₃ as a catalyst for chlorination).
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize temperature (40–60°C) and stoichiometric ratios (e.g., Cl₂ or SOCl₂ as chlorinating agents) to minimize byproducts .
  • Purify via recrystallization (solvent: ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis and HPLC (>98% purity threshold) .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxyl proton at δ 5.5–6.0 ppm).
  • FT-IR : Confirm O-H (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity.
  • Elemental Analysis : Match experimental C, H, Cl percentages to theoretical values (e.g., C₁₀H₇ClO: C 63.68%, H 3.74%, Cl 18.79%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should they be experimentally determined?

  • Methodology :

  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify via UV-Vis spectroscopy at λ_max ≈ 270 nm.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and pH changes. Stabilize with antioxidants (e.g., BHT) if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodology :

  • Hypothesis Testing : Compare experimental data with computational predictions (DFT-based NMR simulations using Gaussian or ORCA).
  • Variable-Temperature NMR : Assess dynamic effects (e.g., hindered rotation of substituents) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity. For example, distinguish para/ortho chlorination effects via NOESY correlations .

Q. What experimental designs are suitable for studying the reaction kinetics of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Kinetic Profiling : Use in situ monitoring (e.g., ReactIR or UV-Vis) to track reactant consumption.
  • Parameter Optimization :
VariableRange TestedOptimal Value
Catalyst (Pd)1–5 mol%2.5 mol%
Temperature60–100°C80°C
Base (K₂CO₃)1–3 equiv.2 equiv.
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (¹³C) to identify intermediates .

Q. How can computational models (e.g., DFT, MD) predict the environmental fate or bioactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess reactivity.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) using GROMACS. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .
  • Environmental Persistence : Estimate biodegradation pathways using EPI Suite or TEST software .

Q. What strategies mitigate conflicting results in toxicity studies of this compound across in vitro models?

  • Methodology :

  • Standardized Protocols : Adopt OECD guidelines (e.g., Test No. 423 for acute oral toxicity).
  • Cell Line Validation : Compare results in HepG2 (liver) vs. HEK293 (kidney) cells. Control for batch-specific variations in serum or culture conditions.
  • Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., exposure duration, solvent carriers) .

Guidelines for Data Reporting

  • Reproducibility : Document all synthetic steps, including exact reagent grades and instrument calibration details (e.g., NMR lock solvent). Share raw data (e.g., .jdx files for spectra) in supplementary materials .
  • Ethical Compliance : For biological studies, ensure adherence to institutional review boards (IRBs) and declare conflicts of interest. Avoid non-compliant data sources (e.g., benchchem.com ) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloronaphthalen-2-ol
Reactant of Route 2
5-Chloronaphthalen-2-ol

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